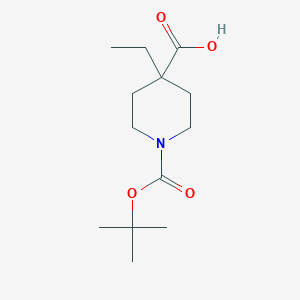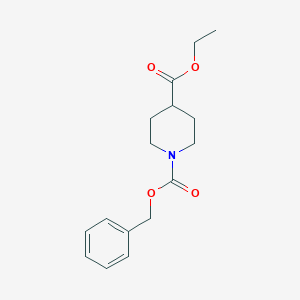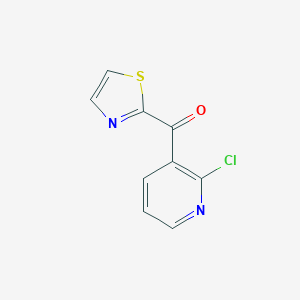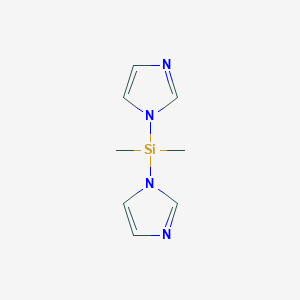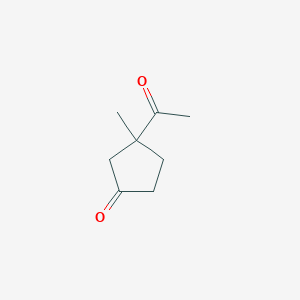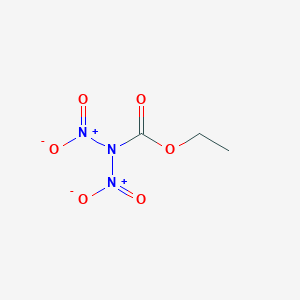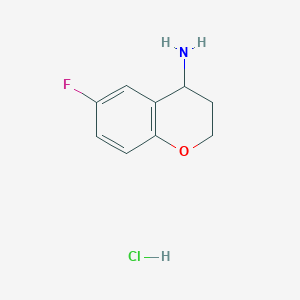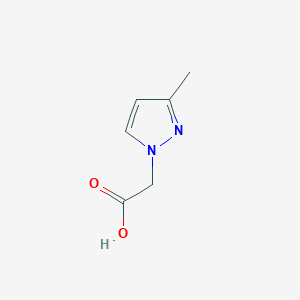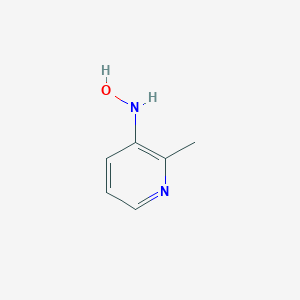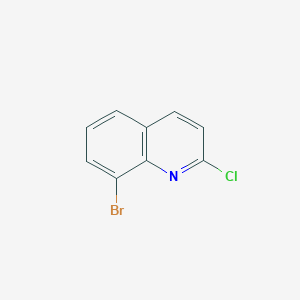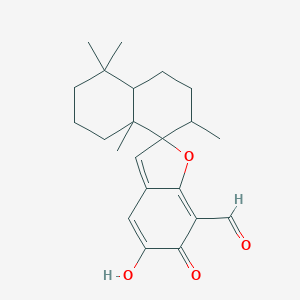
Corallidictyal A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corallidictyal A is a natural product found in Siphonodictyon coralliphagum with data available.
Applications De Recherche Scientifique
1. Inhibition of Protein Kinase C
Corallidictyal A, identified from the marine sponge Aka (= Siphonodictyon) coralliphagum, exhibits properties as an inhibitor of protein kinase C. This enzyme plays a crucial role in various cellular processes, making this compound a potential compound for further pharmacological research (Chan et al., 1994).
2. Antimicrobial and Antiproliferative Properties
Research into the chemistry of the sponge Aka coralliphagum led to the isolation of several compounds, including Corallidictyals, which displayed antimicrobial activity against bacteria, yeasts, and fungi. They were also tested in antiproliferation assays, indicating potential uses in combating microbial infections and controlling cell proliferation (Grube et al., 2007).
3. Synthetic Methodology Development
Studies on this compound have contributed to advancements in synthetic chemistry. For instance, the total synthesis of Corallidictyal D was achieved, demonstrating the utility of specific reagents and methodologies in creating complex marine natural products. This contributes to the broader field of organic synthesis (Cano et al., 2013).
4. Biosynthesis Insights
Research into the biosynthesis of Corallidictyals A-D offers insights into the natural production processes of these compounds. Understanding these processes can provide valuable information for the field of bioorganic chemistry and aid in the synthetic production of these compounds (Markwell-Heys & George, 2016).
5. Potential Therapeutic Applications
This compound, derived from marine corals, has been studied in the context of integrative medicine. Compounds from corals show promise in various therapeutic areas, including anti-inflammatory, anticancer, bone repair, and neurological benefits (Cooper et al., 2014).
Propriétés
Numéro CAS |
160632-45-1 |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde |
InChI |
InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3 |
Clé InChI |
XVRIRQMQGOSIKV-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |
SMILES canonique |
CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |
Synonymes |
corallidictyal A corallidictyal B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


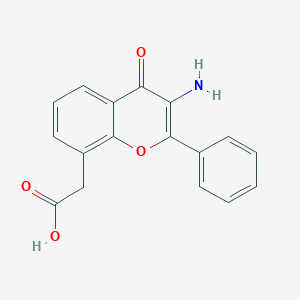
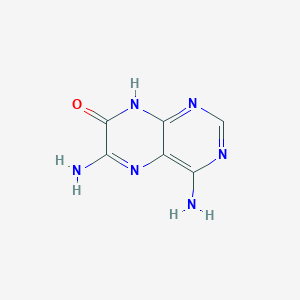
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
